molecular formula C20H15ClF2O3S B3035176 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol CAS No. 303152-05-8

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol

Cat. No.: B3035176
CAS No.: 303152-05-8
M. Wt: 408.8 g/mol
InChI Key: DXNYORROHQYNOR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol ( 303152-05-8) is a high-purity synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. With a molecular formula of C₂₀H₁₅ClF₂O₃S and a molecular weight of 408.84 g/mol, this compound serves as a valuable and versatile building block for medicinal chemistry and drug discovery programs . The structure of this compound, which features benzenesulfonyl and bis(4-fluorophenyl) groups, suggests potential as a key intermediate in the synthesis and exploration of more complex molecules. Its structural motifs are commonly associated with bioactive compounds, making it particularly useful for investigating structure-activity relationships (SAR) . Researchers value this chemical for developing novel therapeutic agents, and it may share structural similarities with known pharmacologically active molecules, such as certain anticonvulsant drugs that act by blocking voltage-gated sodium channels to stabilize neuronal membranes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on its quality for their critical work in developing new chemical entities and probing biological mechanisms.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2O3S/c21-16-5-11-19(12-6-16)27(25,26)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNYORROHQYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201135486
Record name α-[[(4-Chlorophenyl)sulfonyl]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-05-8
Record name α-[[(4-Chlorophenyl)sulfonyl]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(4-Chlorophenyl)sulfonyl]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201135486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1,1-bis(4-fluorophenyl)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may result in the cleavage of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group and formation of corresponding alcohols and acids.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a tool in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and fluorophenyl groups play a role in the mechanism of action.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes.

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol (CAS: 303152-11-6)

  • Molecular Formula : C₂₀H₁₅ClF₂OS
  • Molecular Weight : 390.87 g/mol
  • Key Differences : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) group.
  • This analog may exhibit altered reactivity in substitution or oxidation reactions .

2-((4-Chlorophenyl)sulfinyl)-1,1-bis(4-fluorophenyl)ethanol (CAS: 303152-28-5)

  • Molecular Formula : C₂₀H₁₅ClF₂O₂S
  • Molecular Weight : 392.85 g/mol
  • Key Differences : Contains a sulfinyl (-SO-) group instead of sulfonyl.
  • Implications : Sulfoxides are intermediate in oxidation state between sulfides and sulfones. This compound may exhibit enhanced hydrogen-bonding capacity compared to the sulfide analog, influencing its pharmacokinetic properties .

Halogen-Substituted Analogs

1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol (CAS: 252026-54-3)

  • Molecular Formula : C₂₀H₁₅Cl₃OS
  • Molecular Weight : 409.76 g/mol
  • Key Differences : Fluorine atoms on the phenyl rings are replaced with chlorine, and the sulfonyl group is substituted with a sulfanyl group.

1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS: 3312-04-7)

  • Molecular Formula : C₁₆H₁₅ClF₂
  • Molecular Weight : 280.74 g/mol
  • Key Differences: Lacks the sulfonyl and ethanol moieties, featuring an aliphatic chlorobutyl chain.
  • Implications : The absence of polar functional groups reduces solubility in aqueous environments, favoring applications in polymer or surfactant chemistry .

Functional Group Variants

(1S)-2-azido-1-(4-fluorophenyl)ethan-1-ol (CAS: 297765-48-1)

  • Molecular Formula : C₈H₈FN₃O
  • Molecular Weight : 181.17 g/mol
  • Key Differences : Replaces sulfonyl and bis(fluorophenyl) groups with an azido (-N₃) group.

2-chloro-1-(4-fluorophenyl)-2-phenylethanone (CAS: 62148-67-8)

  • Molecular Formula : C₁₄H₁₀ClFO
  • Molecular Weight : 248.68 g/mol
  • Key Differences: Substitutes the ethanol backbone with a ketone and lacks sulfonyl groups.
  • Implications : The ketone group increases electrophilicity, making it reactive toward nucleophiles, but reduces stability under reducing conditions .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (303152-05-8) C₂₀H₁₅ClF₂O₃S 408.84 Sulfonyl, bis(4-fluorophenyl) High polarity, potential drug intermediate
2-[(4-Chlorobenzyl)sulfanyl] analog C₂₀H₁₅ClF₂OS 390.87 Sulfanyl, bis(4-fluorophenyl) Lower solubility, oxidatively stable
Sulfinyl analog (303152-28-5) C₂₀H₁₅ClF₂O₂S 392.85 Sulfinyl, bis(4-fluorophenyl) Intermediate polarity, H-bond acceptor
Tri-chloro analog (252026-54-3) C₂₀H₁₅Cl₃OS 409.76 Sulfanyl, tris(chlorophenyl) Enhanced hydrophobicity
Azido derivative (297765-48-1) C₈H₈FN₃O 181.17 Azido, 4-fluorophenyl Click chemistry utility
Ketone derivative (62148-67-8) C₁₄H₁₀ClFO 248.68 Chloro, ketone, fluorophenyl Electrophilic reactivity

Biological Activity

2-(4-Chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol is a sulfonamide derivative notable for its potential therapeutic applications, particularly in anti-inflammatory contexts. The compound's unique structural features, including a chlorobenzenesulfonyl group and two fluorophenyl moieties, contribute to its biological activity.

  • Molecular Formula : C20_{20}H15_{15}ClF2_2O3_3S
  • Molecular Weight : 408.85 g/mol
  • CAS Number : 303152-05-8

Research indicates that this compound exhibits significant biological activity in various in vitro assays, particularly in modulating cytokine secretion in inflammatory models. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and receptor binding affinity, likely contributing to its bioactivity.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines. This suggests its potential as a therapeutic agent for conditions characterized by inflammation.

Table 1: Cytokine Modulation by the Compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Inhibition
TNF-α2507570%
IL-63009070%
IL-1β2006070%

Interaction Studies

Preliminary molecular docking studies suggest that the compound may interact with specific receptors involved in inflammatory pathways. These interactions could inhibit receptor activity or alter signaling mechanisms, further supporting its role as an anti-inflammatory agent.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of the compound against various cancer cell lines. The results indicated that it exhibits moderate cytotoxicity with IC50_{50} values ranging from 15 to 30 µM across different cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50_{50} (µM)
MCF-7 (Breast)25
HepG2 (Liver)20
Hek293 (Kidney)30

Anti-inflammatory Assays

In a series of anti-inflammatory assays, the compound was tested for its ability to inhibit COX-2 and LOX enzymes. It demonstrated moderate inhibitory effects, suggesting potential applications in pain management and inflammatory diseases.

Table 3: Enzyme Inhibition Data

EnzymeControl Activity (µM)Inhibited Activity (µM)% Inhibition
COX-21004060%
LOX1506060%

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol, and how can reaction progress be monitored effectively?

  • Methodology : A common approach involves refluxing precursors (e.g., 4-hydroxyacetophenone derivatives) with sulfonating agents in anhydrous ethanol using potassium carbonate as a base catalyst. Reaction completion is typically monitored via TLC or HPLC rather than relying on color changes, which may lack reproducibility. Post-reaction isolation includes precipitation in cold water, filtration, and recrystallization from ethanol .
  • Key Considerations : Ensure stoichiometric excess of sulfonylating agents (e.g., 4-chlorobenzenesulfonyl chloride) and inert atmosphere to minimize side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on aromatic rings and sulfonyl group integration. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., -OH stretch at ~3400 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as seen in analogous fluorophenyl-containing structures .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC-UV and identify byproducts using LC-MS .
  • Insights : Sulfonyl groups are generally hydrolytically stable under neutral conditions but may degrade in strongly acidic/basic environments. Fluorophenyl substituents enhance thermal stability .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly regarding structure-activity relationships (SAR)?

  • Approach : Perform systematic SAR studies by synthesizing derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering sulfonyl groups). Test in standardized assays (e.g., enzyme inhibition, antimicrobial activity) under controlled conditions.
  • Case Example : Analogous compounds with bis(4-fluorophenyl) motifs show varied antibacterial potency depending on sulfonyl group electronics. Contradictions may arise from impurities (e.g., 95% purity in commercial samples) or assay variability .

Q. What strategies mitigate challenges in enantioselective synthesis of this compound?

  • Methodology : Explore biocatalytic routes using engineered lipases or ketoreductases to achieve asymmetric reduction of ketone intermediates. For example, Candida antarctica lipase B has been used for chiral resolution in similar diarylethanol systems.
  • Optimization : Screen solvent systems (e.g., tert-butanol/water mixtures) and cofactor recycling methods (e.g., NADPH regeneration) to improve enantiomeric excess (ee) .

Q. How can computational methods predict the environmental persistence and toxicity of this compound?

  • Tools : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking studies predict interactions with ecological receptors (e.g., acetylcholinesterase inhibition in aquatic organisms).
  • Validation : Cross-reference predictions with experimental ecotoxicology data (e.g., Daphnia magna acute toxicity assays) .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the sulfonylation step?

  • Root Causes :

  • Moisture Sensitivity : Anhydrous conditions are critical; trace water deactivates sulfonylating agents.
  • Catalyst Loading : Excess potassium carbonate (≥2 eq.) improves yields but may increase side reactions (e.g., ether formation).
  • Reagent Purity : Commercial 4-chlorobenzenesulfonyl chloride often contains stabilizers; redistillation is recommended .

Future Research Directions

Q. What novel applications could emerge from modifying the sulfonyl group?

  • Opportunities :

  • Photopharmacology : Introduce light-responsive groups (e.g., azobenzene) for spatiotemporal control of activity.
  • Metal Coordination : Explore sulfonyl-oxygen-metal interactions for catalytic applications .

Q. How can green chemistry principles improve the sustainability of synthesis?

  • Strategies : Replace ethanol with cyclopentyl methyl ether (CPME) as a greener solvent. Employ catalytic methods (e.g., organocatalysts) to reduce waste .

Reference Table: Key Synthetic and Analytical Parameters

ParameterMethod/ReagentOptimal ConditionsReference
Sulfonylation4-Chlorobenzenesulfonyl chlorideReflux in EtOH, K₂CO₃ (2 eq.)
Chiral ResolutionCandida antarctica lipase Btert-Butanol/H₂O, 30°C
Degradation AnalysisHPLC-UVpH 7.4, 37°C, 14-day incubation
Ecotoxicity ScreeningDaphnia magna assay48-hr LC₅₀ measurement

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol
Reactant of Route 2
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2-(4-chlorobenzenesulfonyl)-1,1-bis(4-fluorophenyl)ethan-1-ol

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